Mytatrienediol is classified as an estrogenic compound. It is a synthetic derivative that has been studied primarily for its potential applications in hormone replacement therapies and other estrogen-related treatments. The compound is structurally related to estriol, which is a natural estrogen involved in various physiological processes.
The synthesis of Mytatrienediol involves several chemical transformations that modify the steroid backbone of estriol derivatives.
Mytatrienediol has a molecular formula of and a molar mass of approximately 288.387 g/mol.
Mytatrienediol can participate in various chemical reactions typical for steroid derivatives:
Mytatrienediol acts primarily as an agonist at estrogen receptors, specifically ERα and ERβ:
Mytatrienediol exhibits several notable physical and chemical properties:
While Mytatrienediol has not been marketed for clinical use, it holds potential applications in several areas:
Mytatrienediol (developmental code name SC-6924; tentative brand names Manvene, Anvene) emerged from late-1950s pharmaceutical research as a synthetic steroidal estrogen targeting cardiovascular disease. This period witnessed intensified exploration of estrogen-based interventions for atherosclerosis, driven by epidemiological observations of lower coronary heart disease incidence in premenopausal women. Researchers hypothesized that estrogenic compounds could mimic this protective effect in male patients. Mytatrienediol was strategically engineered to retain beneficial lipid-modulating properties while minimizing feminizing effects—a significant therapeutic challenge at the time. Despite promising preclinical data, clinical development halted due to unexpected estrogenic side effects, preventing its market entry [1] [2].
Table 1: Key Historical Milestones in Mytatrienediol Development
Year | Event | Research Focus |
---|---|---|
1958 | Initial preclinical studies | Atherosclerosis models, lipid effects |
1960 | Clinical trials initiation | Efficacy in myocardial infarction patients |
1962 | Reports of gynecomastia in trials | Side effect profiling |
1963 | Development discontinuation | Unresolved therapeutic ratio issues |
Chemically designated as 16α-methyl-16β-epiestriol 3-methyl ether or 16β-hydroxy-16α-methylestradiol 3-methyl ether, mytatrienediol is a triply modified estriol derivative. Its core structure retains the estrane nucleus of natural estrogens but incorporates three strategic alterations:
This configuration yields the molecular formula C₂₀H₂₈O₃ (molar mass: 316.441 g·mol⁻¹). The 16α-methyl group was designed to retard enzymatic degradation at C16, extending metabolic half-life. Simultaneously, the 3-methyl ether modification aimed to reduce receptor binding affinity, theoretically creating a "weak estrogen" with preserved lipid-modulating capacity but diminished feminizing potential. The compound's stereochemistry was confirmed through advanced analytical techniques, including X-ray crystallography of analogous structures, which established the β-orientation of the C16-C17 diol system as critical to its biochemical behavior [6] [10].
The primary therapeutic hypothesis positioned mytatrienediol as a cardioprotective agent for men with established atherosclerosis or post-myocardial infarction. Researchers postulated that its estrogen-mimetic effects would favorably alter serum lipid profiles by:
This rationale emerged from the "response-to-retention" hypothesis of atherogenesis, where LDL accumulation within the arterial intima initiates inflammatory cascades leading to plaque formation. By improving interlipid relations—specifically the LDL:HDL ratio—mytatrienediol was expected to impede atherosclerotic progression. Early clinical investigations demonstrated measurable improvements in serum lipid parameters, supporting this mechanistic premise. However, the dose-dependent estrogenicity observed in human trials ultimately outweighed these benefits, curtailing further development [2] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7